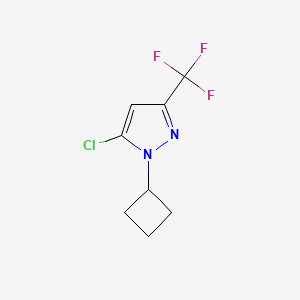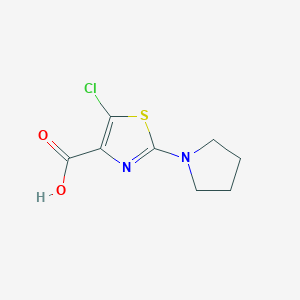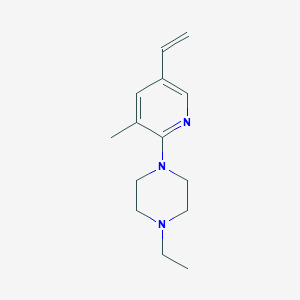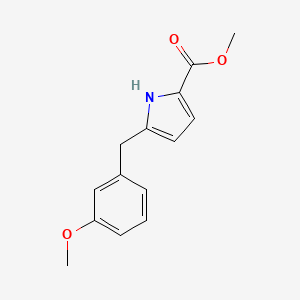
6-(Ethyl(methyl)amino)-2-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(Etil(metil)amino)-2-metilnicotínico es un compuesto orgánico que pertenece a la clase de los ácidos nicotínicos. Este compuesto se caracteriza por la presencia de un grupo etil(metil)amino unido a la sexta posición del anillo del ácido nicotínico y un grupo metilo en la segunda posición. Los ácidos nicotínicos son conocidos por sus actividades biológicas y farmacológicas, lo que los hace significativos en diversos campos de investigación.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 6-(Etil(metil)amino)-2-metilnicotínico se puede lograr a través de varias rutas de síntesis. Un método común implica la alquilación del ácido 2-metilnicotínico con etil(metil)amina. La reacción generalmente requiere una base como hidruro de sodio o carbonato de potasio para desprotonar el grupo ácido carboxílico, lo que facilita la reacción de sustitución nucleofílica. La reacción generalmente se lleva a cabo en un solvente aprótico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 6-(Etil(metil)amino)-2-metilnicotínico puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. Los pasos de purificación como la recristalización o la cromatografía se emplean a menudo para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-(Etil(metil)amino)-2-metilnicotínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como haluros de alquilo o cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aldehídos. Las reacciones de sustitución pueden conducir a una variedad de derivados de ácido nicotínico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 6-(Etil(metil)amino)-2-metilnicotínico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(Etil(metil)amino)-2-metilnicotínico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, lo que lleva a efectos antiinflamatorios. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-metilnicotínico: Carece del grupo etil(metil)amino, lo que da como resultado diferentes propiedades químicas y biológicas.
Ácido 6-aminonicotínico: Contiene un grupo amino en la sexta posición pero carece de los sustituyentes etilo y metilo.
Ácido nicotínico: El compuesto padre sin ningún sustituyente adicional.
Singularidad
El ácido 6-(Etil(metil)amino)-2-metilnicotínico es único debido a la presencia tanto de un grupo etil(metil)amino como de un grupo metilo en el anillo del ácido nicotínico. Esta estructura única confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(3)9-6-5-8(10(13)14)7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
HQBPDHOSFYAYKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC(=C(C=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)






![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)



